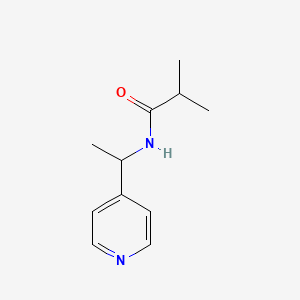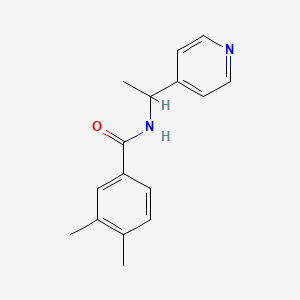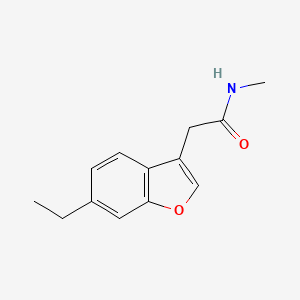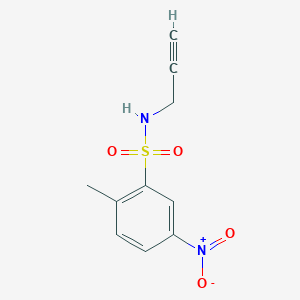![molecular formula C16H22N4O B7461308 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This molecule is a pyridopyrimidine derivative that has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell signaling pathways. The inhibition of these enzymes and kinases leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this molecule has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been shown to have neuroprotective effects and has potential in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in pre-clinical studies and has potential in the treatment of various diseases. Additionally, this molecule has been found to possess anti-inflammatory and neuroprotective properties, which makes it a potential candidate for the treatment of inflammatory and neurological disorders.
One limitation of using this compound in lab experiments is its limited availability. The synthesis of this molecule is complex and requires specialized equipment and expertise. Moreover, the cost of synthesizing this compound is high, which limits its availability for research purposes.
Orientations Futures
There are several future directions for the research on 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this molecule can provide insights into its therapeutic applications and can aid in the development of more potent analogs.
Another direction is to explore the potential of this compound in combination therapy. Combining this molecule with other chemotherapeutic agents or targeted therapies can enhance its efficacy and reduce the risk of drug resistance.
Furthermore, investigating the pharmacokinetics and pharmacodynamics of this molecule can aid in the development of dosing regimens and can provide insights into its safety and toxicity profile.
Conclusion:
This compound is a pyridopyrimidine derivative that has shown potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The synthesis of this molecule is complex and requires specialized equipment and expertise. This compound has been found to exhibit various biochemical and physiological effects and has shown promising results in pre-clinical studies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in combination therapy.
Méthodes De Synthèse
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 4-ethylpiperazine-1-carboxylic acid with 2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its pharmacological properties. This compound has shown potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-proliferative activity against cancer cells and has shown promising results in pre-clinical studies. Additionally, this molecule has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been shown to have neuroprotective effects and has potential in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-18-6-8-19(9-7-18)12-14-10-16(21)20-11-13(2)4-5-15(20)17-14/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNAYYKXNGQDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)N3C=C(C=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)



![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)

![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)



![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
